![molecular formula C13H12BrN3S B5765464 N-(4-bromophenyl)-N'-(2-pyridinylmethyl)thiourea](/img/structure/B5765464.png)
N-(4-bromophenyl)-N'-(2-pyridinylmethyl)thiourea
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Overview
Description
N-(4-bromophenyl)-N'-(2-pyridinylmethyl)thiourea, also known as BRPMTU, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. BRPMTU belongs to the class of thiourea derivatives, which have been studied extensively for their diverse biological activities. The aim of
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-N'-(2-pyridinylmethyl)thiourea is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways involved in cancer and inflammation. N-(4-bromophenyl)-N'-(2-pyridinylmethyl)thiourea has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This leads to the accumulation of DNA damage and ultimately cell death.
N-(4-bromophenyl)-N'-(2-pyridinylmethyl)thiourea has also been found to inhibit the activation of NF-κB, a transcription factor that plays a key role in the regulation of immune and inflammatory responses. By inhibiting NF-κB, N-(4-bromophenyl)-N'-(2-pyridinylmethyl)thiourea reduces the production of pro-inflammatory cytokines and chemokines, thereby suppressing inflammation.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-N'-(2-pyridinylmethyl)thiourea has been shown to have several biochemical and physiological effects, including the induction of apoptosis, cell cycle arrest, and inhibition of cell migration and invasion. N-(4-bromophenyl)-N'-(2-pyridinylmethyl)thiourea has also been found to reduce the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(4-bromophenyl)-N'-(2-pyridinylmethyl)thiourea is its potent anti-tumor and anti-inflammatory activity, which makes it a promising candidate for the development of novel therapeutics. N-(4-bromophenyl)-N'-(2-pyridinylmethyl)thiourea is also relatively easy to synthesize and purify, which makes it readily available for laboratory experiments.
However, one of the limitations of N-(4-bromophenyl)-N'-(2-pyridinylmethyl)thiourea is its poor solubility in water, which can make it difficult to administer in vivo. In addition, the mechanism of action of N-(4-bromophenyl)-N'-(2-pyridinylmethyl)thiourea is not fully understood, which makes it challenging to optimize its therapeutic potential.
Future Directions
There are several future directions for the study of N-(4-bromophenyl)-N'-(2-pyridinylmethyl)thiourea, including:
1. Investigation of the mechanism of action of N-(4-bromophenyl)-N'-(2-pyridinylmethyl)thiourea to optimize its therapeutic potential.
2. Development of novel formulations of N-(4-bromophenyl)-N'-(2-pyridinylmethyl)thiourea to improve its solubility and bioavailability.
3. Evaluation of the safety and toxicity of N-(4-bromophenyl)-N'-(2-pyridinylmethyl)thiourea in preclinical and clinical studies.
4. Investigation of the potential synergistic effects of N-(4-bromophenyl)-N'-(2-pyridinylmethyl)thiourea with other anti-cancer and anti-inflammatory agents.
5. Exploration of the potential application of N-(4-bromophenyl)-N'-(2-pyridinylmethyl)thiourea in other diseases, such as neurodegenerative disorders and cardiovascular diseases.
In conclusion, N-(4-bromophenyl)-N'-(2-pyridinylmethyl)thiourea is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of N-(4-bromophenyl)-N'-(2-pyridinylmethyl)thiourea have been discussed in this paper. Further research is needed to fully understand the therapeutic potential of N-(4-bromophenyl)-N'-(2-pyridinylmethyl)thiourea and to develop novel therapeutics based on this compound.
Synthesis Methods
The synthesis of N-(4-bromophenyl)-N'-(2-pyridinylmethyl)thiourea involves the reaction of 4-bromobenzaldehyde with 2-pyridinemethanamine in the presence of thiourea and acetic acid. The resulting product is then purified using column chromatography to obtain pure N-(4-bromophenyl)-N'-(2-pyridinylmethyl)thiourea. The yield of N-(4-bromophenyl)-N'-(2-pyridinylmethyl)thiourea can be improved by optimizing the reaction conditions, such as the ratio of reactants, reaction time, and temperature.
Scientific Research Applications
N-(4-bromophenyl)-N'-(2-pyridinylmethyl)thiourea has been studied extensively for its potential therapeutic properties, particularly in the treatment of cancer and inflammation. Several studies have shown that N-(4-bromophenyl)-N'-(2-pyridinylmethyl)thiourea exhibits potent anti-tumor activity against a variety of cancer cell lines, including breast cancer, lung cancer, and liver cancer. N-(4-bromophenyl)-N'-(2-pyridinylmethyl)thiourea has also been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
In addition, N-(4-bromophenyl)-N'-(2-pyridinylmethyl)thiourea has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. This makes N-(4-bromophenyl)-N'-(2-pyridinylmethyl)thiourea a promising candidate for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
properties
IUPAC Name |
1-(4-bromophenyl)-3-(pyridin-2-ylmethyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN3S/c14-10-4-6-11(7-5-10)17-13(18)16-9-12-3-1-2-8-15-12/h1-8H,9H2,(H2,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRZVGJVSFKCMIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=S)NC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)-3-(pyridin-2-ylmethyl)thiourea |
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